molecular formula C6H2F4IN B2489276 4-Iodo-2,3,5,6-tetrafluoroaniline CAS No. 1991-43-1

4-Iodo-2,3,5,6-tetrafluoroaniline

Cat. No. B2489276
CAS RN: 1991-43-1
M. Wt: 290.987
InChI Key: HZVULQPRWQVUGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Iodo-2,3,5,6-tetrafluoroaniline can be synthesized through various methods, including the direct iodination of tetrafluoroaniline or via more complex routes involving organometallic intermediates. For instance, one approach involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or the reaction of pentafluoropyridine with sodium iodide in dimethylformamide to yield tetrafluoropyridyl derivatives, which can then be further transformed into 4-iodo-2,3,5,6-tetrafluoroaniline through additional synthetic steps (Banks et al., 1967).

Molecular Structure Analysis

The molecular structure of 4-Iodo-2,3,5,6-tetrafluoroaniline, like its derivatives, is characterized by the presence of a tetrafluoroaniline core with an iodine substituent, which significantly influences its electronic and steric properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly employed to elucidate the structural features of these compounds, revealing details about bond lengths, angles, and the overall molecular conformation (Oszajca et al., 2012).

Chemical Reactions and Properties

4-Iodo-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions that are typical for aryl halides and anilines. These include nucleophilic substitution reactions, coupling reactions (such as the Ullmann reaction), and transformations involving the amino group. The presence of the iodine atom and fluorine substituents significantly affects the reactivity and selectivity of these processes, offering pathways to a wide range of functionalized derivatives (Banks et al., 1967).

Scientific Research Applications

Synthesis and Chemical Reactions

4-Iodo-2,3,5,6-tetrafluoroaniline and its derivatives have been explored extensively in the field of chemical synthesis. For example, Banks et al. (1967) described the synthesis and reactions of 2,3,5,6-tetrafluoro-4-iodopyridine, which can be transformed into various organometallic compounds, demonstrating the compound's versatility in chemical synthesis (Banks et al., 1967). Wang Wei-jie (2008) developed an industrial synthetic route for 2,3,5,6-tetrafluoroaniline, indicating its industrial significance (Wang Wei-jie, 2008).

Electron Paramagnetic Resonance Studies

The compound has been a subject of study in electron paramagnetic resonance (EPR) spectroscopy. Sander et al. (2008) synthesized 2,3,5,6-tetrafluorophenylnitren-4-yl and investigated its quartet ground state using EPR spectroscopy, showcasing the compound's utility in advanced spectroscopic analysis (Sander et al., 2008).

Novel Chromophores and Halogen Bonding

Cavallo et al. (2016) reported the synthesis of novel D–π–A push–pull chromophores using 4-X-2,3,5,6-tetrafluorophenyl-1-azides, demonstrating its potential in creating new molecular materials with special properties (Cavallo et al., 2016).

Porphyrin Synthesis

The application in porphyrin synthesis is notable, as Leroy et al. (2004) utilized 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde in the synthesis of tetrakis(pentafluorophenyl)porphyrin, a potential precursor for supramolecular assemblies (Leroy et al., 2004).

Electrocatalytic Applications

In the field of electrocatalysis, Niessen et al. (2004) demonstrated that fluorinated polyanilines like poly(2,3,5,6-tetrafluoroaniline) could be used as superior materials for electrocatalytic anodes in bacterial fuel cells, indicating its significance in renewable energy technologies (Niessen et al., 2004).

Molecular Electronics

The compound's derivatives have been explored for their potential in molecular electronics. Politanskaya et al. (2020) studied fluorinated organic paramagnetic building blocks, highlighting the use of 4-Iodo-2,3,5,6-tetrafluoroaniline derivatives in constructing electronic devices (Politanskaya et al., 2020).

Safety and Hazards

2,3,5,6-Tetrafluoroaniline is classified as harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVULQPRWQVUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,3,5,6-tetrafluoroaniline

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